Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester
Description
This compound is a benzoic acid derivative featuring a 2-hydroxy-3-methyl substitution on the aromatic ring and a 2-(diethylamino)ethyl ester group. The hydroxy group at position 2 enhances hydrogen-bonding capacity, while the methyl group at position 3 increases lipophilicity.
Properties
CAS No. |
78330-01-5 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-15(5-2)9-10-18-14(17)12-8-6-7-11(3)13(12)16/h6-8,16H,4-5,9-10H2,1-3H3 |
InChI Key |
LQZCUXMVYRJPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC(=C1O)C |
Origin of Product |
United States |
Preparation Methods
Esterification Using Acid Catalysis
One common route involves direct esterification of the benzoic acid derivative with 2-(diethylamino)ethanol in the presence of a strong acid catalyst such as sulfuric acid or an organic sulfonic acid (e.g., p-toluenesulfonic acid). The reaction is typically conducted under reflux conditions to drive the equilibrium toward ester formation.
-
- Temperature: 40 °C to reflux temperature of the reaction medium (usually ~100-130 °C depending on solvent).
- Catalyst: Concentrated sulfuric acid or aryl/alkyl sulfonic acids.
- Solvent: Excess amino alcohol can act as solvent or an inert solvent may be used.
- Reaction time: Several hours to overnight.
Mechanism: The acid protonates the carboxyl oxygen, increasing electrophilicity, facilitating nucleophilic attack by the amino alcohol hydroxyl group, followed by water elimination to form the ester.
Advantages: Straightforward, uses readily available reagents, and can be scaled up.
Limitations: Requires careful control to avoid side reactions such as ester hydrolysis or amino group protonation.
Esterification Using Carbodiimide Coupling Agents
An alternative method employs carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or dicyclocarbodiimide to activate the carboxylic acid toward esterification under milder conditions.
-
- The benzoic acid derivative is reacted with the carbodiimide in an aprotic solvent (e.g., dichloromethane) in the presence of the amino alcohol.
- The carbodiimide activates the acid by forming an O-acylisourea intermediate, which is then attacked by the amino alcohol to form the ester.
- Side product dicyclohexylurea precipitates and is removed by filtration.
Advantages: Mild reaction conditions, high selectivity, and suitable for sensitive substrates.
Limitations: Carbodiimides are expensive and generate waste byproducts requiring removal.
Hydrolysis and Salt Formation Steps
In some synthetic routes, the ester hydrochloride salt is first prepared and then hydrolyzed to obtain the free ester. This is particularly relevant for substituted amino esters where the amino group is protected or protonated during synthesis.
Hydrolysis of the hydrochloride salt with aqueous acid (e.g., HCl) followed by recrystallization yields the free benzoic acid derivative ester.
Neutralization with alkali hydroxide converts the salt to the free base, which can be extracted and purified.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Parameters | Outcome/Notes |
|---|---|---|---|
| Esterification | 2-hydroxy-3-methylbenzoic acid + 2-(diethylamino)ethanol + H2SO4 | Reflux, 6-12 h, solvent or neat | Ester formed, yield 70-90% |
| Carbodiimide coupling | Benzoic acid derivative + DCC + amino alcohol | Room temp, 12-24 h, DCM solvent | High purity ester, minimal side products |
| Hydrolysis (salt to free) | Ester hydrochloride + HCl, reflux | 2-4 h | Free ester isolated by recrystallization |
| Purification | Neutralization, washing, adsorption with porous materials | NaOH solution, water washes | Removal of impurities, color reduction |
Analysis and Purification Techniques
Neutralization and Washing: After esterification, the crude product is neutralized with dilute NaOH to remove acidic impurities and washed with water to remove salts.
Adsorption and Decoloration: Porous materials such as activated carbon, diatomaceous earth, or GAC (granular activated carbon) are used to adsorb colored impurities, improving product clarity.
Filtration and Drying: The final product is filtered to remove solid adsorbents and dried under reduced pressure.
Summary of Key Research Findings
The esterification of substituted benzoic acids with amino alcohols is well-established, with acid catalysis and carbodiimide coupling being the primary methods.
Acid-catalyzed esterification requires elevated temperatures and careful control of acid concentration to minimize side reactions.
Carbodiimide coupling offers milder conditions and higher selectivity but at increased cost.
Hydrolysis of ester salts is a valuable step for obtaining pure free esters, especially for compounds with basic amino groups.
Purification steps involving neutralization, washing, and adsorption are critical to achieving high purity and desirable physical properties such as color and stability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
- Organic Synthesis : This compound serves as an important reagent in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
- Intermediate Production : It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals, facilitating the development of new compounds with desired biological activities.
Biology
- Antimicrobial Properties : Research indicates that benzoic acid derivatives exhibit antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of bacteria and fungi, making it valuable in developing antimicrobial agents.
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of this compound suggest potential therapeutic applications in treating inflammatory diseases. The mechanism involves its interaction with specific molecular targets that modulate inflammatory pathways.
Medicine
- Drug Development : The compound is explored for its potential use in drug formulations, particularly for topical applications. Its ability to penetrate skin layers enhances its efficacy as a drug delivery agent .
- Cosmetic Formulations : Benzoic acid derivatives are increasingly used in cosmetic products due to their preservative properties and ability to enhance skin hydration. They are subjected to rigorous safety evaluations before market introduction .
Fragrance and Flavor Industry
Benzoic acid esters are widely employed in the production of fragrances and flavors due to their pleasant aromatic properties. This compound can be incorporated into formulations to impart desirable scents or flavors in consumer products.
Specialty Chemicals
The compound is also utilized in manufacturing specialty chemicals that require specific functional groups for enhanced performance in applications like coatings, adhesives, and plastics.
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Properties |
|---|---|---|
| Chemistry | Organic synthesis | Acts as a reagent and intermediate |
| Biology | Antimicrobial activity | Inhibits growth of pathogens |
| Anti-inflammatory effects | Modulates inflammatory pathways | |
| Medicine | Drug development | Enhances skin penetration |
| Cosmetic formulations | Preservative properties | |
| Industrial | Fragrance and flavor production | Imparts aromatic properties |
| Specialty chemicals | Functional group enhancements |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of benzoic acid derivatives demonstrated that formulations containing this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The research highlighted its potential for use in food preservation as well as pharmaceutical applications.
Case Study 2: Cosmetic Formulation Development
In a recent investigation into cosmetic formulations, benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester was included in a moisturizing cream. The formulation showed significant improvement in skin hydration levels compared to control groups, emphasizing the compound's effectiveness as a moisturizing agent.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The hydroxy and methyl groups on the aromatic ring can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Chloroprocaine
- Structure: 4-Amino-2-chloro-benzoic acid 2-(diethylamino)ethyl ester.
- Key Differences : Substitutions at positions 2 (Cl) and 4 (NH₂) instead of 2-OH and 3-CH₃.
- Impact: The chloro group increases electronegativity and stability, while the amino group introduces basicity. Chloroprocaine is a short-acting local anesthetic, indicating that the main compound’s hydroxy and methyl groups may alter duration or potency .
Benzoic Acid, 4-Methyl-, 2-(Diethylamino)Ethyl Ester Hydrochloride
Benzoic Acid, 2-Hydroxy-3-Methoxy-, 2-(Dimethylamino)Ethyl Ester Hydrochloride
- Structure: 2-hydroxy-3-methoxy substitution with a dimethylaminoethyl ester.
- Key Differences: Methoxy (OCH₃) at position 3 instead of methyl (CH₃); dimethylamino vs. diethylamino group.
- Impact: Methoxy groups are bulkier and more electron-withdrawing than methyl, which may influence steric interactions and metabolic pathways.
Analogs with Modified Ester Groups
3-Amino-4-Methyl Benzoic Acid (2’-Chloro Ethyl Ester)
- Structure: Amino and methyl substituents with a chloroethyl ester.
- Key Differences: Chloroethyl ester instead of diethylaminoethyl; amino group at position 4.
- The amino group introduces basicity, affecting solubility and ionization .
Hydroxyprocaine
- Structure: 4-Amino-2-hydroxy-benzoic acid 2-(diethylamino)ethyl ester.
- Key Differences: Amino group at position 4 instead of methyl at position 3.
- Impact: The 4-amino substitution is common in procaine derivatives, suggesting the main compound’s 3-methyl group may optimize steric effects for prolonged activity or reduced toxicity .
Data Table: Structural and Functional Comparison
*Estimated logP values based on substituent contributions.
Research Findings and Pharmacological Implications
- Ester Hydrolysis: Diethylaminoethyl esters, as seen in Chloroprocaine and Hydroxyprocaine, are prone to hydrolysis by plasma esterases, limiting their duration of action.
- Receptor Interactions : The 2-hydroxy group may engage in hydrogen bonding with sodium channel residues, while the 3-methyl group could enhance hydrophobic interactions. In contrast, Chloroprocaine’s 2-chloro group interacts via halogen bonding .
- Solubility and Formulation : Hydrochloride salts (e.g., and ) improve aqueous solubility for injectable formulations. The target compound’s free base form may require solubilization strategies for clinical use .
Biological Activity
Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester (commonly referred to as diethylaminoethyl 2-hydroxy-3-methylbenzoate) is a compound with potential biological activity due to its unique chemical structure. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately 251.33 g/mol. The structure includes a benzoic acid core substituted with hydroxy and diethylaminoethyl ester groups, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial activity. A study demonstrated that compounds with similar structures to benzoic acid can inhibit the growth of various bacteria and fungi. The presence of the diethylamino group may enhance membrane permeability, allowing for increased efficacy against microbial cells.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is believed that the hydroxy group can interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity suggests a potential therapeutic application in treating inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : The compound can undergo hydrolysis to release the active benzoic acid derivative, which may inhibit key enzymes involved in inflammatory processes.
- Receptor Modulation : The unique structure may allow for interaction with specific receptors in the body, influencing various biological pathways.
- Cell Membrane Permeability : The diethylamino group enhances the lipophilicity of the compound, potentially improving its ability to cross cell membranes and exert effects intracellularly .
Research Findings
Several studies have explored the biological activities of this compound and similar derivatives:
Case Studies
- Antimicrobial Efficacy : A pilot study evaluated the antimicrobial activity of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that diethylamino-substituted compounds showed greater inhibition compared to their non-substituted counterparts.
- Inflammation Model : In an animal model of inflammation, administration of benzoic acid derivatives resulted in reduced swelling and pain response, supporting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Benzoic acid, 2-hydroxy-3-methyl-, 2-(diethylamino)ethyl ester, and how can reaction conditions be optimized?
- Methodology :
- Esterification : React 2-hydroxy-3-methylbenzoic acid with 2-diethylaminoethanol using a coupling agent (e.g., DCC/DMAP) or acid catalysis (H₂SO₄) under reflux. Monitor reaction progress via TLC .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate the product. Confirm purity via HPLC (>98%) .
- Optimization : Adjust molar ratios (1:1.2 for acid:alcohol), temperature (80–100°C), and solvent polarity to maximize yield.
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Compare peaks to reference spectra (e.g., δ 1.2–1.4 ppm for diethylamino protons, δ 6.5–8.0 ppm for aromatic protons) .
- FT-IR : Confirm ester carbonyl stretch (~1720 cm⁻¹) and hydroxyl group absence .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion ([M+H]⁺ at m/z 279.3) .
Q. What in vitro pharmacological screening models are appropriate for assessing its bioactivity?
- Methodology :
- Receptor Binding Assays : Test affinity for acetylcholine receptors (e.g., nicotinic/muscarinic subtypes) using radioligand displacement .
- Enzyme Inhibition : Evaluate inhibition of esterases or cytochrome P450 isoforms via fluorometric assays .
- Cellular Toxicity : Use MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values .
Advanced Research Questions
Q. How does the compound’s metabolic stability compare to structurally related esters (e.g., Procaine)?
- Methodology :
- Hepatic Microsome Assays : Incubate with rat/human liver microsomes, quantify parent compound and metabolites via LC-MS/MS. Compare half-life (t₁/₂) to Procaine (t₁/₂ ~1–2 hours) .
- Enzyme Kinetics : Determine kinetic parameters (Km, Vmax) for hydrolysis by carboxylesterases .
Q. What strategies can resolve enantiomeric impurities in the compound, given its chiral centers?
- Methodology :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Validate resolution with polarimetry .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification to favor a single enantiomer .
Q. How do substituent modifications (e.g., methyl vs. methoxy groups) influence its structure-activity relationship (SAR)?
- Methodology :
- Comparative SAR : Synthesize analogs (e.g., 3-methoxy or 4-methyl derivatives) and test pharmacological profiles.
- Computational Docking : Use AutoDock Vina to model interactions with target receptors (e.g., voltage-gated sodium channels). Correlate binding energy with experimental IC₅₀ values .
Q. What advanced spectroscopic techniques can elucidate its degradation pathways under stressed conditions?
- Methodology :
- Forced Degradation Studies : Expose to heat (60°C), UV light, or acidic/alkaline conditions.
- LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed diethylaminoethanol or free benzoic acid derivatives) .
Q. How does the compound’s solubility profile impact formulation for parenteral delivery?
- Methodology :
- Phase Solubility Analysis : Measure solubility in buffered solutions (pH 4–8) and co-solvents (e.g., PEG 400).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Key Research Gaps
- Mechanistic Toxicology : Limited data on long-term neurotoxicity (e.g., acetylcholinesterase inhibition).
- Polymorphism : No studies on crystalline forms affecting dissolution rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
